molecular formula C19H19N3O3S3 B11990242 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11990242
M. Wt: 433.6 g/mol
InChI Key: RCULMNQRMLEFPE-UHFFFAOYSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with N-(3,4-dimethoxyphenyl)acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as acetylcholinesterase, leading to the disruption of neurotransmission in pests or pathogens. The compound’s sulfur atoms can also form strong bonds with metal ions, which may contribute to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both benzylsulfanyl and dimethoxyphenyl groups enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C19H19N3O3S3

Molecular Weight

433.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O3S3/c1-24-15-9-8-14(10-16(15)25-2)20-17(23)12-27-19-22-21-18(28-19)26-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

RCULMNQRMLEFPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC

Origin of Product

United States

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